molecular formula C11H10N2O B13726745 N-Hydroxy-naphthalene-1-carboxamidine

N-Hydroxy-naphthalene-1-carboxamidine

Katalognummer: B13726745
Molekulargewicht: 186.21 g/mol
InChI-Schlüssel: XCCXRWMQIFDSFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-naphthalene-1-carboxamidine is a chemical compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol It is known for its unique structure, which includes a naphthalene ring fused with a carboxamidine group

Analyse Chemischer Reaktionen

N-Hydroxy-naphthalene-1-carboxamidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the original compound with modified functional groups .

Wissenschaftliche Forschungsanwendungen

N-Hydroxy-naphthalene-1-carboxamidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation . In medicine, it is being explored for its potential therapeutic effects in treating various diseases. Additionally, in the industry, it is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials .

Wirkmechanismus

The mechanism of action of N-Hydroxy-naphthalene-1-carboxamidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes, such as those involved in DNA replication and repair, leading to the suppression of cancer cell growth . The compound also interacts with cellular signaling pathways, affecting processes like apoptosis and cell cycle regulation. These interactions contribute to its potential therapeutic effects in various diseases.

Vergleich Mit ähnlichen Verbindungen

N-Hydroxy-naphthalene-1-carboxamidine can be compared with other similar compounds, such as N-Hydroxy-1-aminonaphthalene and N-(disubstituted-phenyl)-3-hydroxy-naphthalene-2-carboxamides . While these compounds share structural similarities, this compound is unique due to its specific functional groups and the resulting chemical properties. This uniqueness contributes to its distinct applications and potential in scientific research.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and chemical properties make it a valuable building block for the synthesis of complex molecules, and its potential therapeutic effects offer promising avenues for medical research. As research continues, this compound may find even more applications in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C11H10N2O

Molekulargewicht

186.21 g/mol

IUPAC-Name

N'-hydroxynaphthalene-1-carboximidamide

InChI

InChI=1S/C11H10N2O/c12-11(13-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H2,12,13)

InChI-Schlüssel

XCCXRWMQIFDSFC-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=CC=C2/C(=N\O)/N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.